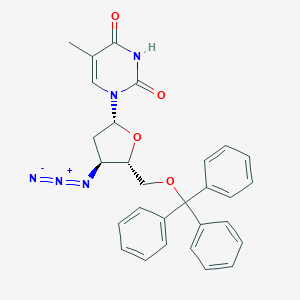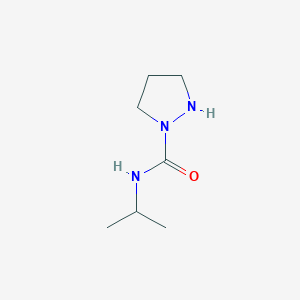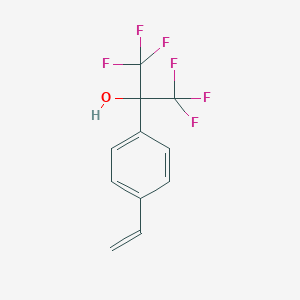
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
概要
説明
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, also known as HFP, is a fluorinated alcohol that has gained attention in scientific research due to its unique properties. HFP is a colorless liquid that is soluble in water and organic solvents. It is widely used as a solvent, reagent, and building block in various organic synthesis reactions.
作用機序
The mechanism of action of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is based on its ability to interact with ROS and other reactive species. 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol contains a fluorinated alcohol group, which is highly reactive towards ROS and can form stable adducts with them. This interaction leads to the formation of a fluorescent product, which can be detected using various spectroscopic techniques. The fluorescence intensity of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is proportional to the concentration of ROS, making it a useful tool for monitoring oxidative stress in biological systems.
Biochemical and Physiological Effects
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can protect cells from oxidative stress-induced damage by scavenging ROS and inhibiting lipid peroxidation. In vivo studies have shown that 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can reduce inflammation, improve glucose metabolism, and enhance cognitive function in animal models of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several advantages for lab experiments, including its high solubility in water and organic solvents, low toxicity, and stable fluorescence. However, 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence intensity. In addition, 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can react with other nucleophiles, such as thiols and amines, which can interfere with its detection of ROS.
将来の方向性
For the study of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol include the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the development of new fluorescent probes for the detection of other reactive species.
科学的研究の応用
2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been extensively studied for its potential application in various fields, including materials science, catalysis, and biomedical research. In materials science, 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been used as a building block for the synthesis of fluorinated polymers, which exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. In catalysis, 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been used as a ligand for the synthesis of metal complexes, which exhibit high catalytic activity and selectivity in various organic reactions. In biomedical research, 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been used as a fluorescent probe for the detection of reactive oxygen species (ROS), which are involved in various physiological and pathological processes.
特性
IUPAC Name |
2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPTOIUYREFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
116352-29-5 | |
| Record name | Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116352-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00382050 | |
| Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol | |
CAS RN |
122056-08-0 | |
| Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

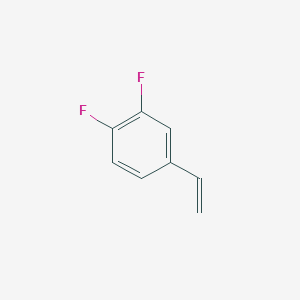



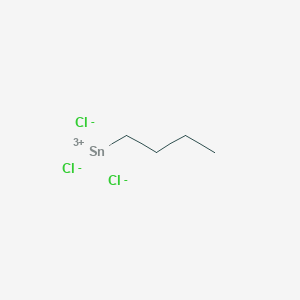

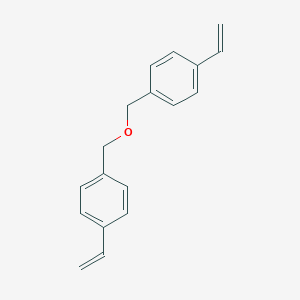
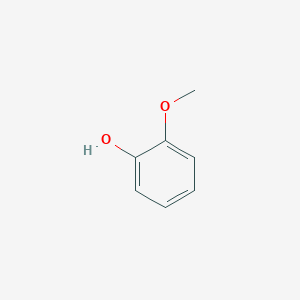
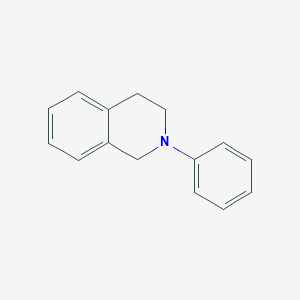
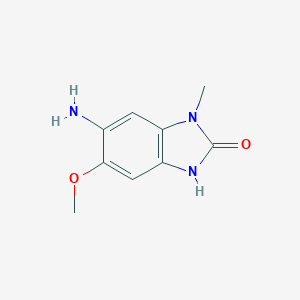
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)
